molecular formula C18H10BrClN2 B11772542 6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile

6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile

Cat. No.: B11772542
M. Wt: 369.6 g/mol
InChI Key: KJKCXMQIIQOEQD-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Chlorination: The addition of a chlorine atom to another phenyl ring.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-bromo-4-phenylnicotinonitrile: Similar structure but with the positions of bromine and chlorine swapped.

    6-(4-Methylphenyl)-2-chloro-4-phenylnicotinonitrile: Similar structure with a methyl group instead of a bromine atom.

    6-(4-Fluorophenyl)-2-chloro-4-phenylnicotinonitrile: Similar structure with a fluorine atom instead of a bromine atom.

Uniqueness

6-(4-Bromophenyl)-2-chloro-4-phenylnicotinonitrile is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H10BrClN2

Molecular Weight

369.6 g/mol

IUPAC Name

6-(4-bromophenyl)-2-chloro-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H10BrClN2/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-21)18(20)22-17/h1-10H

InChI Key

KJKCXMQIIQOEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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